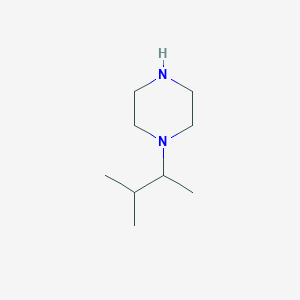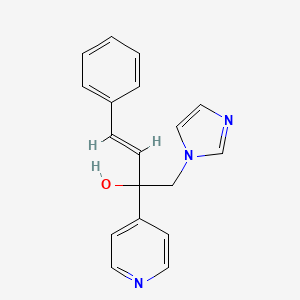
1-(1H-imidazol-1-yl)-4-phenyl-2-(4-pyridinyl)-3-buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol is an organic compound that features an imidazole ring, a phenyl group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the pyridine ring: The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The imidazole and pyridine rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the final product: The final step might involve the addition of a phenyl group and the formation of the enol structure under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might reduce the imidazole or pyridine rings, altering the compound’s electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated rings.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.
Biology
In biological research, compounds with imidazole and pyridine rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Such compounds might be investigated for their potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol would depend on its specific biological target. Generally, compounds with imidazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This might involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol lies in its specific combination of functional groups and rings, which can confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C18H17N3O |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(E)-1-imidazol-1-yl-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-18(14-21-13-12-20-15-21,17-7-10-19-11-8-17)9-6-16-4-2-1-3-5-16/h1-13,15,22H,14H2/b9-6+ |
Clave InChI |
QPAILNLOOOEJFV-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



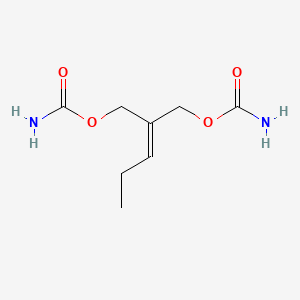

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
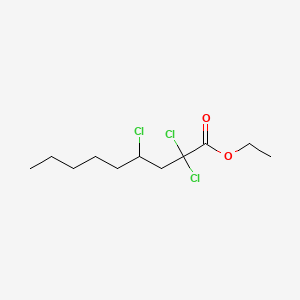
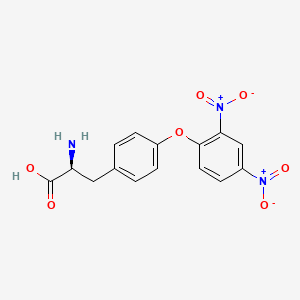
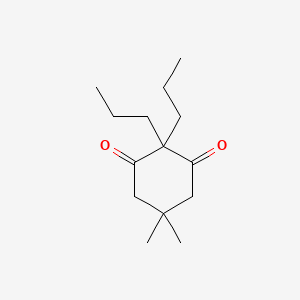
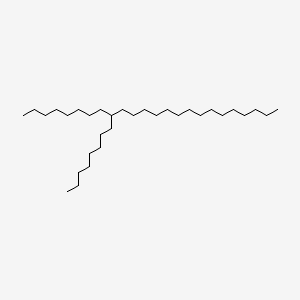
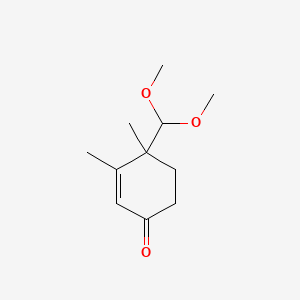
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

